molecular formula C12H23N3 B11737000 (3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine

(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11737000
M. Wt: 209.33 g/mol
InChI Key: ZRJSMSJEMMSSEO-UHFFFAOYSA-N
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Description

(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis

Preparation Methods

The synthesis of (3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process. One common method involves the reductive amination of a pyrazole derivative with an appropriate aldehyde or ketone. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to the desired amine . Industrial production methods may involve solvent-free conditions and the use of catalysts to enhance the yield and purity of the product .

Chemical Reactions Analysis

(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N-[(1-propylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C12H23N3/c1-4-7-15-10-12(9-14-15)8-13-6-5-11(2)3/h9-11,13H,4-8H2,1-3H3

InChI Key

ZRJSMSJEMMSSEO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCC(C)C

Origin of Product

United States

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